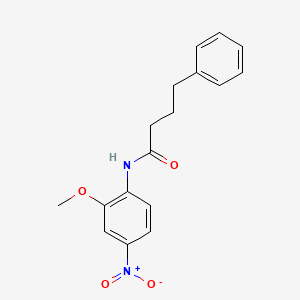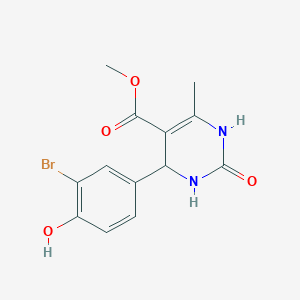![molecular formula C18H14ClN3O4 B3960151 N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-5-nitrobenzamide](/img/structure/B3960151.png)
N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-5-nitrobenzamide
Descripción general
Descripción
N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-5-nitrobenzamide, also known as FC-99, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It is a member of the benzamide family of compounds and has been found to possess certain biochemical and physiological effects that make it a promising candidate for further study.
Mecanismo De Acción
The exact mechanism of action of N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-5-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the regulation of inflammation and tumor growth. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor activities, this compound has been found to possess other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have potential applications as an antimicrobial agent. Additionally, this compound has been found to possess antioxidant properties, which may make it useful in the prevention and treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-5-nitrobenzamide is that it is relatively easy to synthesize, making it readily available for use in laboratory experiments. Additionally, it has been found to exhibit low toxicity, which makes it a safe candidate for further study. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to predict its efficacy in the treatment of certain diseases.
Direcciones Futuras
There are several future directions that could be pursued in the study of N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-5-nitrobenzamide. One potential avenue of research is to further investigate its anti-inflammatory and anti-tumor activities, with the goal of developing new treatments for diseases such as cancer and rheumatoid arthritis. Additionally, further research could be conducted to explore its potential as an antimicrobial agent or antioxidant. Finally, more studies could be conducted to better understand its mechanism of action, which could lead to the development of more effective treatments for a variety of diseases.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-5-nitrobenzamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been found to possess certain properties that make it a promising candidate for the treatment of various diseases. For example, this compound has been shown to exhibit anti-inflammatory and anti-tumor activities, making it a potential candidate for the treatment of cancer and other inflammatory conditions.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(furan-2-ylmethylamino)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c19-12-3-1-4-13(9-12)21-18(23)16-10-14(22(24)25)6-7-17(16)20-11-15-5-2-8-26-15/h1-10,20H,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXDJMWGNXSOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3960068.png)
![N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-furamide](/img/structure/B3960070.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,6-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3960086.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B3960087.png)
![N-[2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]-2-furamide](/img/structure/B3960096.png)
![3-[(4-chlorobenzyl)thio]-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960108.png)
![10-bromo-3-(methylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960119.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B3960133.png)

![4-[(5-bromo-2-thienyl)methylene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B3960144.png)
![7-acetyl-6-(5-chloro-2,3-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960147.png)
